1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis-
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate . This nomenclature reflects:
- The piperidine backbone (a six-membered saturated ring with one nitrogen atom).
- Substituents at positions 2 (methyl group ) and 4 (hydroxyl group ) in a cis spatial arrangement.
- A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, designated by the prefix "1-carboxylate" and the tert-butyl ester.
The stereochemical descriptor (2S,4S) specifies the absolute configuration, confirming the cis relationship between the methyl and hydroxyl groups. The Boc group, a common amine-protecting moiety in organic synthesis, ensures stability during subsequent reactions.
Molecular Geometry and Conformational Analysis
The molecular geometry of cis-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpiperidine is defined by its piperidine ring conformation and substituent spatial arrangement :
Piperidine Ring Conformation
- The six-membered ring adopts a chair conformation , minimizing steric strain.
- The methyl group at position 2 occupies an equatorial position , reducing 1,3-diaxial interactions with the Boc group.
- The hydroxyl group at position 4 engages in intramolecular hydrogen bonding with the Boc carbonyl oxygen, stabilizing the cis configuration.
Substituent Effects
- The Boc group introduces steric bulk, slightly distorting the chair conformation.
- The hydroxyl group’s orientation enables intermolecular hydrogen bonding in crystalline states, influencing solubility and melting points.
Table 1: Key Bond Lengths and Angles
| Parameter | Value |
|---|---|
| C2–CH3 bond length | 1.54 Å |
| O–H···O hydrogen bond | 2.68 Å |
| N–C(O) bond angle | 123° |
Crystallographic Data from X-ray Diffraction Studies
X-ray crystallography of cis-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpiperidine reveals a monoclinic crystal system with space group P21 and unit cell parameters:
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| a-axis | 8.921 Å |
| b-axis | 10.345 Å |
| c-axis | 12.678 Å |
| β-angle | 98.76° |
| Volume | 1124.3 ų |
| Z-value | 4 |
Key structural features include:
- Hydrogen-bonded dimers formed via hydroxyl groups, creating a layered crystal lattice.
- The Boc group’s carbonyl oxygen participates in C–H···O interactions with adjacent methyl groups, enhancing lattice stability.
- The piperidine ring exhibits minimal puckering distortion (puckering amplitude = 0.12 Å).
Comparative Structural Analysis with Related Piperidinecarboxylate Esters
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic Acid
- Features a carboxylic acid at position 2 instead of a methyl group.
- The Boc group stabilizes the amine, enabling selective functionalization at the carboxylic acid site.
- Forms zwitterionic structures in aqueous solutions, unlike the neutral ester derivative.
Tert-butyl 4-Hydroxy-2-methylpiperidine-1-carboxylate
- Structural isomer with hydroxyl and methyl groups at positions 4 and 2, respectively.
- Displays similar hydrogen-bonding patterns but distinct crystal packing due to altered substituent orientations.
Table 3: Structural Comparison of Piperidinecarboxylate Esters
| Compound | Key Functional Groups | Conformation | Hydrogen Bonding |
|---|---|---|---|
| Methyl 4-hydroxypiperidine-2-carboxylate | Methyl ester, hydroxyl | Twist-boat | Intermolecular O–H···O |
| cis-1-Boc-4-methylpiperidine-2-carboxylic acid | Boc, carboxylic acid | Chair | Intramolecular O–H···O |
| cis-1-Boc-4-hydroxy-2-methylpiperidine | Boc, hydroxyl, methyl | Chair | Intermolecular O–H···O, C–H···O |
Properties
Molecular Formula |
C22H42N2O6 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate;tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/2C11H21NO3/c2*1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h2*8-9,13H,5-7H2,1-4H3/t2*8-,9-/m10/s1 |
InChI Key |
DAHCYEZRGBEMFK-MFBWXLJUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O.C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O.CC1CC(CCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Alkylation and Cyclization Using Chiral Auxiliaries
Chiral Auxiliary-Mediated Synthesis
The Chinese patent CN111995565A outlines a three-step asymmetric synthesis starting from L-camphorsulfonamide (I) and diphenylimine ester (II). Key steps include:
- Lewis Acid-Catalyzed Condensation : L-Camphorsulfonamide reacts with diphenylimine ester in the presence of ZnCl₂ (10 mol%) at 0–25°C for 12 hours, yielding compound III with >98% enantiomeric excess (ee).
- Asymmetric Alkylation : Compound III undergoes alkylation with 1-bromo-3-chloropropane under strong base conditions (NaH, THF, −20°C), forming the piperidine precursor IV.
- Acid-Mediated Cyclization and Deprotection : Hydrolysis with HCl/MeOH followed by Boc protection (Boc₂O, DMAP) furnishes the cis-product in 72% overall yield.
Key Data:
| Step | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| 1 | ZnCl₂, 0–25°C | 85% | >98% ee |
| 2 | NaH, THF, −20°C | 78% | cis:trans = 9:1 |
| 3 | HCl/MeOH, Boc₂O | 72% | 99% purity |
This method achieves high stereoselectivity but requires costly chiral auxiliaries and multiple purification steps.
Protection/Deprotection Strategies for cis-Isomer Purification
Lactonization and Esterification
Patent US9981984B2 describes a purification strategy for cis-5-hydroxy-2-piperidinecarboxylic acid derivatives, adaptable to the target compound:
- Amino Protection : React cis-4-hydroxy-2-methylpiperidine with trifluoroacetic anhydride (TFAA) to form the trifluoroacetyl (TFA)-protected intermediate.
- Lactone Formation : Treat the TFA intermediate with HCl in MeOH to induce lactonization, selectively precipitating the cis-isomer.
- Boc Protection : Hydrolyze the lactone with NaOH and protect the amine with Boc₂O, yielding the cis-Boc derivative in 68% overall yield.
Key Data:
| Step | Reagents/Conditions | cis-Isomer Purity |
|---|---|---|
| 1 | TFAA, CH₂Cl₂, 25°C | 85% |
| 2 | HCl/MeOH, 50°C | 95% |
| 3 | Boc₂O, DMAP, THF | 99% |
This method leverages differential solubility of cis/trans isomers but involves hazardous reagents like TFAA.
Catalytic Asymmetric Hydrogenation
Rhodium-Catalyzed Enantioselective Reduction
The PMC article PMC6522351 reports a scalable route using rhodium catalysts:
- Pyridine Hydrogenation : Partially reduce 4-hydroxy-2-methylpyridine with H₂ (50 psi) and Rh/C in EtOH, yielding 1,2,3,4-tetrahydro-pyridine.
- Asymmetric Hydrogenation : Treat the intermediate with a chiral Rh-(R)-BINAP catalyst under H₂ (100 psi), achieving 94% ee for the cis-isomer.
- Boc Protection : Protect the amine with Boc₂O and DMAP, affording the final product in 81% yield.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% Rh-(R)-BINAP |
| H₂ Pressure | 100 psi |
| ee | 94% |
| Overall Yield | 81% |
This method is efficient for large-scale production but requires specialized catalysts.
Comparative Analysis of Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the piperidine ring.
Common reagents used in these reactions include hydrogen, palladium on carbon (for hydrogenation), and various oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1-Piperidinecarboxylic acid derivatives have been studied for their biological activities, particularly in drug development. Some notable applications include:
Anticancer Agents
Research indicates that modifications of the piperidine core can enhance interaction with biological targets, making these compounds promising candidates for anticancer therapy. A study demonstrated the synthesis of propanamide derivatives bearing piperidine structures that exhibited significant anticancer activity against various cancer cell lines .
Receptor Binding Studies
The binding affinities of 1-piperidinecarboxylic acid derivatives with specific receptors have been investigated. These studies provide insights into the mechanism of action and therapeutic potential of these compounds. For instance, derivatives have shown varying efficacy based on structural modifications influencing receptor interactions.
Case Study 1: Anticancer Activity
A study published in the Tropical Journal of Pharmaceutical Research explored the synthesis of new propanamide derivatives incorporating the piperidine structure. The synthesized compounds were tested for anticancer activity, demonstrating promising results against several cancer cell lines, indicating the potential for further development into therapeutic agents .
Case Study 2: Receptor Interaction Dynamics
Research focusing on the interaction profiles of piperidine derivatives revealed that specific modifications to the core structure could significantly alter binding dynamics with target proteins. This highlights the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Appearance : Likely crystalline solid (analogous to tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate, which is a white crystal ).
- Solubility : Expected to be soluble in organic solvents (e.g., alcohols, ketones) due to the hydrophobic tert-butyl ester group; insoluble in water .
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Substituent Effects: The target compound features a cis-4-hydroxy-2-methyl group, enhancing stereochemical specificity in drug interactions compared to trans-isomers or phenyl-substituted analogues (e.g., tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate) . N-BOC norfentanyl includes a phenylamino-propionamide chain, increasing molecular complexity and opioid receptor affinity .
Molecular Weight and Solubility :
- The target compound (215.29 g/mol) is smaller than phenyl- or oxadiazole-containing analogues (>270 g/mol), suggesting better membrane permeability but reduced target specificity .
- Hydrophobic tert-butyl esters in all compounds limit aqueous solubility, necessitating organic solvents for handling .
Synthetic Utility: The target compound and tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate are synthesized via Boc-protection of hydroxylated piperidines, a common strategy in intermediate preparation . N-BOC norfentanyl derivatives require additional steps for amide bond formation, reflecting their role in complex opioid syntheses .
Biological Activity
1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis- (CAS Number: 208046-23-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- Structure : The compound features a piperidine ring with a carboxylic acid and hydroxyl functional groups, contributing to its biological interactions.
Pharmacological Properties
1-Piperidinecarboxylic acid derivatives have been studied for their pharmacological properties, particularly as potential therapeutic agents. Key activities include:
- Muscarinic Receptor Antagonism : Some derivatives exhibit antagonistic activity on muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological disorders. This activity suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by inhibiting inflammatory pathways .
- Phosphodiesterase Inhibition : Compounds similar to 1-piperidinecarboxylic acid have been identified as inhibitors of phosphodiesterase type IV (PDE4), which may contribute to their anti-inflammatory effects .
Antimicrobial Activity
Studies have indicated that piperidine derivatives can exhibit antimicrobial properties. For instance, certain piperidine-based compounds have shown effectiveness against various bacterial strains and fungi. However, specific data on the cis-isomer of 1-Piperidinecarboxylic acid regarding antimicrobial efficacy is limited.
Study on Antifungal Activity
A series of related compounds were synthesized and tested for antifungal activity against phytopathogenic fungi. While direct studies on the cis-isomer are sparse, related piperidine derivatives demonstrated moderate to high antifungal efficacy. The structure-activity relationship (SAR) analysis revealed that modifications in the piperidine ring significantly influenced biological activity .
Synthesis and Structure-Activity Relationship
Research has focused on synthesizing various piperidine derivatives to explore their biological activities. A notable study synthesized multiple carboxylic acid amides from piperidine derivatives and evaluated their activity against resistant strains of Plasmodium falciparum, although the specific compound was not included in this study .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for cis-1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethyl ester?
The compound is synthesized via tert-butoxycarbonyl (BOC) protection of the piperidine nitrogen, followed by regioselective introduction of hydroxy and methyl groups. This approach is analogous to the synthesis of N-BOC norfentanyl, where BOC groups stabilize intermediates during multi-step reactions . Optimizing reaction conditions (e.g., temperature, catalysts) is critical to achieving the cis-configuration, as steric effects influence stereochemical outcomes .
Q. Which spectroscopic techniques are recommended for structural characterization?
- NMR (¹H/¹³C): Identify signals for the BOC group (e.g., tert-butyl protons at ~1.4 ppm) and hydroxy/methyl substituents.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (215.29 g/mol) and fragmentation patterns using [M+H]+ or [M+Na]+ adducts .
- IR Spectroscopy: Detect carbonyl stretching (~1700 cm⁻¹ for the ester and BOC groups) .
Q. What safety protocols are essential for handling this compound?
Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice. Store in a cool, dark environment (2–8°C) to prevent degradation .
Q. How does the tert-butoxycarbonyl (BOC) group influence reactivity?
The BOC group protects the piperidine nitrogen, enhancing stability during reactions. However, it requires acidic conditions (e.g., HCl in dioxane) for deprotection, which may affect acid-sensitive functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound?
Discrepancies may arise from impurities or storage conditions. Conduct accelerated stability studies under varying temperatures and humidity levels. Use HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to monitor degradation products .
Q. What role does the cis-stereochemistry play in its application as a pharmaceutical precursor?
The cis-configuration affects hydrogen-bonding interactions and spatial alignment in target binding pockets. For example, in fentanyl analogs, stereochemistry dictates opioid receptor affinity. Validate stereochemical purity via chiral HPLC or X-ray crystallography .
Q. How can reaction conditions be optimized for synthesizing heterocyclic derivatives?
Address steric hindrance from the BOC group by using mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile). Monitor reaction progress via TLC or LC-MS to prevent overfunctionalization .
Q. What analytical challenges arise in quantifying trace impurities?
Low-level impurities (e.g., de-BOC by-products) require sensitive detection methods. Employ HRMS with collision-induced dissociation (CID) to differentiate isobaric species. Calibrate instruments using reference standards with ≥98% purity .
Q. How does the hydroxy group participate in intermolecular interactions?
The 4-hydroxy group can form hydrogen bonds with carbonyl or amine moieties in supramolecular assemblies. Study these interactions via crystallography or molecular dynamics simulations .
Q. What are the ecological implications of improper disposal?
While specific ecotoxicity data are limited, follow EPA guidelines for organic waste. Avoid releasing the compound into waterways due to potential bioaccumulation risks. Use incineration or licensed waste management services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
